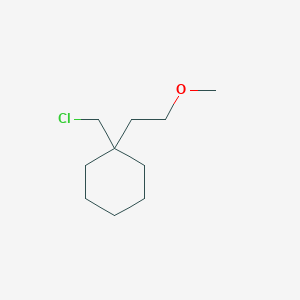
1-(Chloromethyl)-1-(2-methoxyethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Chloromethyl)-1-(2-methoxyethyl)cyclohexane is a useful research compound. Its molecular formula is C10H19ClO and its molecular weight is 190.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Chloromethyl)-1-(2-methoxyethyl)cyclohexane is a chlorinated organic compound with potential biological activities. Understanding its biological properties is crucial for evaluating its applicability in pharmaceuticals and other fields. This article reviews available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C11H15ClO. The presence of both chloromethyl and methoxyethyl groups suggests potential interactions with biological systems, particularly in terms of reactivity and binding to biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the chlorination of cyclohexane derivatives. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the product.
Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity can be measured using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method, which assesses the ability to scavenge free radicals. While specific data on this compound is limited, related compounds have shown promising results in this area .
Antimicrobial Properties
Chlorinated compounds are often investigated for their antimicrobial properties. Studies indicate that chlorinated aliphatic compounds can exhibit activity against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies
- Study on Chlorinated Compounds : A study published in Nature Communications examined various chlorinated compounds and their effects on bacterial growth. It was found that chloromethyl derivatives could inhibit growth by affecting cell membrane integrity .
- Pharmacological Research : In pharmacological contexts, derivatives similar to this compound have been explored for their potential as β-blockers and antiarrhythmic agents. These studies suggest a mechanism involving β-adrenergic receptor antagonism, which may extend to similar structural analogs .
Toxicity and Safety
The safety profile of this compound is a critical consideration. Chlorinated compounds are often associated with toxicity concerns, including acute toxicity upon ingestion or inhalation. Safety data indicates that such compounds can be harmful if swallowed or inhaled, necessitating proper handling precautions in laboratory settings .
Properties
Molecular Formula |
C10H19ClO |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(2-methoxyethyl)cyclohexane |
InChI |
InChI=1S/C10H19ClO/c1-12-8-7-10(9-11)5-3-2-4-6-10/h2-9H2,1H3 |
InChI Key |
FKQQETHWPAYLQF-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCCCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















